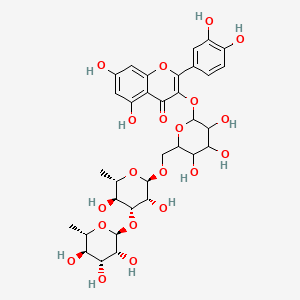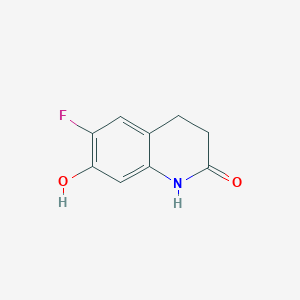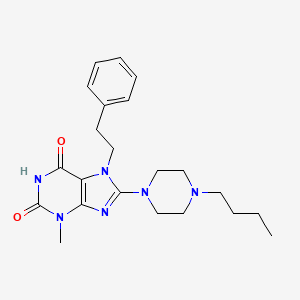
3-Hydroxyfuran-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxyfuran-2,5-dione is an organic compound with the molecular formula C4H2O4 It is a derivative of furan, a heterocyclic compound containing an oxygen atom in its ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Hydroxyfuran-2,5-dione can be synthesized through several methods. One common approach involves the oxidation of furfural, a derivative of furan, using hydrogen peroxide under controlled conditions . Another method includes the cyclization of alkyl enol ethers in the presence of palladium catalysts . These reactions typically require mild conditions and can be carried out in aqueous media or organic solvents.
Industrial Production Methods
Industrial production of this compound often involves the use of environmentally friendly methods. For instance, the oxidation of commercially available furfural with hydrogen peroxide is a preferred method due to its efficiency and minimal environmental impact . This method allows for the large-scale production of the compound with high yields.
Analyse Chemischer Reaktionen
Types of Reactions
3-Hydroxyfuran-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, such as maleic acid and formic acid.
Reduction: Reduction reactions can convert this compound into other furan derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of substituted furan derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, palladium catalysts for cyclization, and various nucleophiles for substitution reactions . Reaction conditions typically involve mild temperatures and pressures, making these processes efficient and practical for laboratory and industrial applications.
Major Products
The major products formed from these reactions include maleic acid, formic acid, and various substituted furan derivatives . These products have significant applications in organic synthesis and industrial processes.
Wissenschaftliche Forschungsanwendungen
3-Hydroxyfuran-2,5-dione has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-Hydroxyfuran-2,5-dione involves its reactivity with various molecular targets. The compound can undergo nucleophilic addition reactions, forming covalent bonds with nucleophiles. This reactivity is due to the presence of the electrophilic carbonyl groups in its structure . The pathways involved in these reactions include nucleophilic attack on the carbonyl carbon, leading to the formation of new chemical bonds and products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2(5H)-Furanone: Another furan derivative with similar reactivity and applications.
5-Hydroxy-2(5H)-furanone:
Uniqueness
3-Hydroxyfuran-2,5-dione is unique due to its specific reactivity and the presence of both hydroxyl and carbonyl functional groups. This combination allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research and industry .
Eigenschaften
CAS-Nummer |
52060-79-4 |
|---|---|
Molekularformel |
C4H2O4 |
Molekulargewicht |
114.06 g/mol |
IUPAC-Name |
3-hydroxyfuran-2,5-dione |
InChI |
InChI=1S/C4H2O4/c5-2-1-3(6)8-4(2)7/h1,5H |
InChI-Schlüssel |
CBYAYVFCOHEVQQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=O)OC1=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



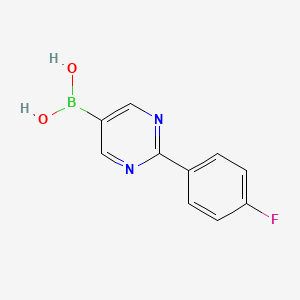
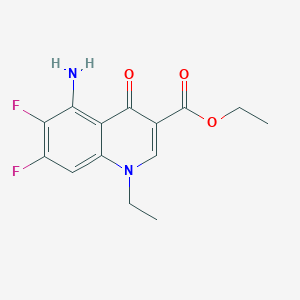
![7-Chloro-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086399.png)

![5-[(4-fluorobenzyl)oxy]-2-(4-phenyl-1H-pyrazol-3-yl)phenol](/img/structure/B14086410.png)
![2-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}pyrimidine-4-carboxylic acid](/img/structure/B14086419.png)
![9,9'-Spirobi[fluorene]-2-carbaldehyde](/img/structure/B14086426.png)
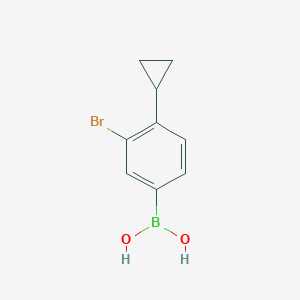
![2-[4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1H-pyrazol-5-yl]-4-ethyl-5-[(4-methoxybenzyl)oxy]phenol](/img/structure/B14086438.png)
